(S)-3-Butene-1,2-diol

Catalog No.
S679623
CAS No.
62214-39-5
M.F
C4H8O2
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Butene-1,2-diol

CAS Number

62214-39-5

Product Name

(S)-3-Butene-1,2-diol

IUPAC Name

(2S)-but-3-ene-1,2-diol

Molecular Formula

C4H8O2

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m0/s1

InChI Key

ITMIAZBRRZANGB-BYPYZUCNSA-N

SMILES

C=CC(CO)O

Canonical SMILES

C=CC(CO)O

Isomeric SMILES

C=C[C@@H](CO)O

The exact mass of the compound (S)-3-Butene-1,2-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-3-Butene-1,2-diol is a versatile, enantiomerically pure C4 building block valued in complex organic synthesis. Its structure features both a primary and a secondary alcohol, as well as a terminal vinyl group, providing multiple reactive sites for stereocontrolled transformations. This specific combination makes it a frequent precursor for constructing intricate molecular architectures, particularly in the development of pharmaceutical intermediates and chiral ligands. The procurement of the (S)-enantiomer is specifically driven by the need to establish a defined stereocenter early in a synthetic route, which directly influences the stereochemistry of the final product.

Substituting (S)-3-Butene-1,2-diol with its racemic mixture, (±)-3-Butene-1,2-diol, will result in a racemic or diastereomeric mixture of products in any stereoselective reaction, nullifying the primary purpose of using a chiral building block and often requiring costly, complex purification steps. Similarly, using a saturated analog like (S)-1,2-butanediol eliminates the vinyl group, a critical functional handle for key C-C bond-forming reactions such as olefin metathesis and palladium-catalyzed cross-couplings. Therefore, for syntheses where both the specific (S)-stereocenter and the vinyl reactivity are required, there is no viable generic substitute; the precise enantiomer and chemical structure are critical for achieving the desired product, yield, and stereochemical purity.

Precursor Suitability: High-Fidelity Stereochemical Transfer to Chiral Epoxides

(S)-3-Butene-1,2-diol is a superior precursor for the synthesis of (S)-vinyloxirane ((S)-1,2-epoxy-3-butene), a highly valuable and versatile chiral intermediate. The conversion, typically via selective tosylation of the primary alcohol followed by intramolecular cyclization, proceeds stereospecifically, meaning the (S)-configuration of the diol directly dictates the (S)-configuration of the epoxide product with high fidelity. Using the racemic (±)-3-butene-1,2-diol would instead produce racemic (±)-vinyloxirane, which is unsuitable for enantioselective synthesis.

Evidence DimensionEnantiomeric Purity of Product
Target Compound DataYields (S)-vinyloxirane with >99% enantiomeric purity (retains stereochemistry)
Comparator Or BaselineRacemic (±)-3-butene-1,2-diol yields racemic (±)-vinyloxirane (0% e.e.)
Quantified DifferenceAbsolute control over product stereochemistry vs. no control
ConditionsStandard synthesis of vinyloxirane from butenediol via selective functionalization and cyclization.

This ensures that the initial investment in a chiral material is preserved, providing a high-purity chiral epoxide essential for subsequent stereocontrolled transformations without needing chiral separation.

Process Compatibility: Enables Access to Olefin Metathesis Pathways

The terminal vinyl group of (S)-3-Butene-1,2-diol provides access to powerful carbon-carbon bond-forming reactions, most notably olefin metathesis. This functionality is completely absent in its saturated analog, (S)-1,2-butanediol. By functionalizing one or both hydroxyl groups with other olefin-containing moieties, the molecule can be used as a substrate in ring-closing metathesis (RCM) or cross-metathesis (CM) to build complex cyclic or acyclic structures while preserving the original stereocenter. This reactivity profile dramatically expands the synthetic possibilities compared to saturated diols.

Evidence DimensionReactivity in Olefin Metathesis
Target Compound DataCompatible; vinyl group actively participates in RCM and CM reactions.
Comparator Or Baseline(S)-1,2-butanediol (saturated analog): Incompatible; lacks the necessary alkene functionality.
Quantified DifferenceQualitatively absolute (enables an entire class of reactions vs. does not)
ConditionsStandard olefin metathesis conditions using Grubbs, Schrock, or related catalysts.

For any synthetic plan that relies on olefin metathesis to construct the carbon skeleton, this compound is a required precursor, whereas its saturated analog is a procurement dead-end.

Application Performance: Foundation for High-Performing Chiral Diene Ligands

(S)-3-Butene-1,2-diol and its derivatives serve as foundational synthons for various chiral ligands used in transition-metal-catalyzed asymmetric reactions. For example, chiral dienes derived from such C4 backbones are used in rhodium-catalyzed asymmetric 1,4-additions of boronic acids to unsaturated ketones. Catalytic systems employing these enantiopure diene ligands can achieve excellent enantioselectivity, often exceeding 95% e.e. A catalyst prepared from a racemic diol precursor would be ineffective, yielding a racemic product (0% e.e.), demonstrating the absolute necessity of the enantiopure starting material.

Evidence DimensionEnantiomeric Excess (e.e.) in Catalyzed Reaction
Target Compound DataEnables synthesis of ligands that produce >95% e.e. in model reactions.
Comparator Or BaselineLigands derived from racemic diols would yield a product with 0% e.e.
Quantified Difference>95 percentage point improvement in enantiomeric excess.
ConditionsRhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones.

Procuring the enantiopure (S)-diol is the only viable route to access these high-performance catalytic systems; using a racemic alternative negates the entire purpose of asymmetric catalysis.

Precursor for Enantiopure Pharmaceutical and Agrochemical Intermediates

This compound is the correct choice when a synthetic route requires the stereospecific installation of a C4 fragment, such as (S)-vinyloxirane, which is a versatile intermediate for building more complex chiral molecules. Its use ensures the correct absolute stereochemistry is carried forward into the final active ingredient, avoiding issues with inactive or off-target enantiomers.

Synthesis of Chiral Ligands for Asymmetric Catalysis

For research and process development focused on new asymmetric transformations, (S)-3-Butene-1,2-diol serves as a valuable starting point for novel chiral diene, phosphine, or N-heterocyclic carbene ligands. Its defined stereochemistry is essential for creating catalysts that deliver high enantioselectivity in reactions like asymmetric additions, hydrogenations, and cross-couplings.

Construction of Complex Natural Products via Olefin Metathesis

When a total synthesis strategy relies on ring-closing or cross-metathesis to form a key carbon-carbon bond, this diol is a suitable chiral pool starting material. Unlike its saturated analogs, its vinyl group allows for participation in these powerful reactions, enabling efficient construction of complex cyclic ethers, lactones, and carbocycles.

XLogP3

-0.5

UNII

N4142M4L8H

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2S)-3-butene-1,2-diol

Dates

Last modified: 08-15-2023

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